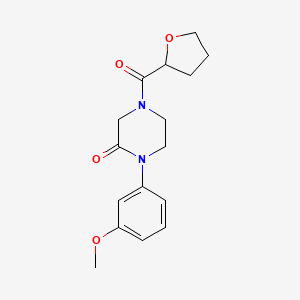![molecular formula C17H25NO2 B6048093 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse. It is a stimulant drug that is structurally similar to other cathinones, such as methcathinone and mephedrone. MDPV is known to have powerful psychoactive effects, and has been associated with a range of adverse health outcomes.
作用机制
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in dopamine levels in the brain, which is associated with feelings of pleasure and euphoria. 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine also acts on other neurotransmitter systems in the brain, including the norepinephrine and serotonin systems.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been found to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has also been found to produce a range of behavioral effects, including increased anxiety, aggression, and stereotypy.
实验室实验的优点和局限性
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been used extensively in laboratory experiments to study its mechanism of action and potential therapeutic applications. One advantage of using 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine in laboratory experiments is that it produces a range of well-characterized behavioral and physiological effects, making it a useful tool for studying the effects of dopamine reuptake inhibition. However, one limitation of using 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine in laboratory experiments is that it is a potent psychoactive drug that has the potential for abuse, making it difficult to control for the potential confounding effects of drug abuse.
未来方向
There are a number of future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine. One area of research is the development of novel dopamine reuptake inhibitors that are less prone to abuse and have greater therapeutic potential. Another area of research is the development of new animal models that can better capture the complex behavioral and physiological effects of 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine. Finally, there is a need for further research on the long-term effects of 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine use, including its potential for addiction and other adverse health outcomes.
合成方法
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of propiophenone, and the Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with ammonium formate or formamide, while the reductive amination of propiophenone involves the reaction of propiophenone with methylamine and sodium borohydride. The Mannich reaction involves the reaction of propiophenone with formaldehyde and dimethylamine.
科学研究应用
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Research has shown that 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine acts as a potent dopamine reuptake inhibitor, and has been found to produce a range of behavioral and physiological effects in animal models.
属性
IUPAC Name |
1-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-17(19)18-11-5-7-15(13-18)10-9-14-6-4-8-16(12-14)20-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQDYUFWICXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B6048011.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B6048050.png)
![N-({1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6048053.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6048058.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6048066.png)
![methyl 4-[2-({[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]amino}carbonyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B6048070.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6048077.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B6048087.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)